N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzamide core, a morpholine sulfonyl group, and a dimethoxyphenyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps. The initial step often includes the formation of the benzamide core, followed by the introduction of the morpholine sulfonyl group and the dimethoxyphenyl ethyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N2O6S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H28N2O6S/c1-16-4-6-18(15-21(16)31(26,27)24-10-12-30-13-11-24)22(25)23-9-8-17-5-7-19(28-2)20(14-17)29-3/h4-7,14-15H,8-13H2,1-3H3,(H,23,25) |
InChI Key |
HQQOEOXMUAEVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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